molecular formula C20H10Cl2F3NO4 B2413638 Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1209764-28-2

Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No.: B2413638
CAS No.: 1209764-28-2
M. Wt: 456.2
InChI Key: KILPPDKUARUESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as piperidine and conducted in a solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorophenyl groups may interact with enzyme active sites or receptor binding sites, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2,6-pyridinedicarboxylic acid
  • 2-Chlorobenzaldehyde derivatives
  • Trifluoromethylpyridines

Comparison: Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate stands out due to the combination of its trifluoromethyl and chlorophenyl groups, which confer unique chemical properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

bis(2-chlorophenyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F3NO4/c21-12-5-1-3-7-16(12)29-18(27)14-9-11(20(23,24)25)10-15(26-14)19(28)30-17-8-4-2-6-13(17)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILPPDKUARUESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC=C3Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.